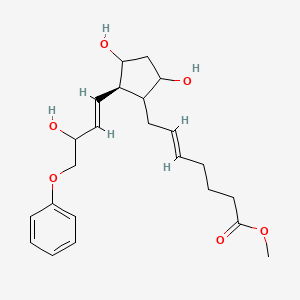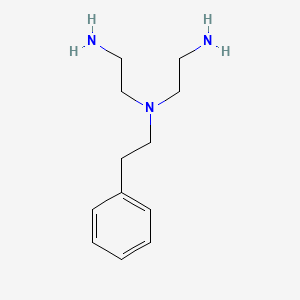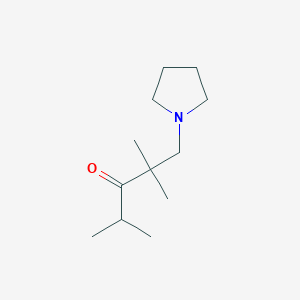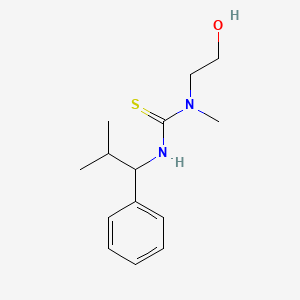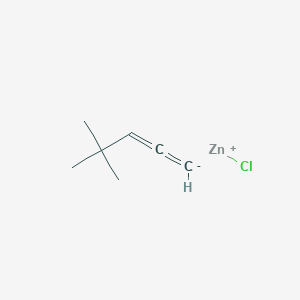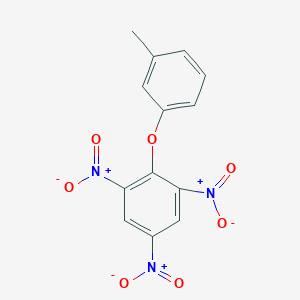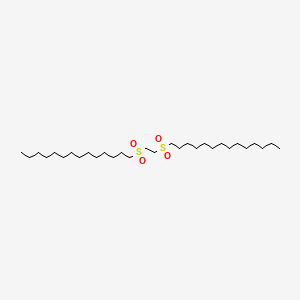
Ethane, 1,2-bis(tetradecylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethane, 1,2-bis(tetradecylsulfonyl)- is an organic compound with the molecular formula C30H62O4S2 It is characterized by the presence of two tetradecylsulfonyl groups attached to the ethane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 1,2-bis(tetradecylsulfonyl)- typically involves the reaction of ethane-1,2-diol with tetradecylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
C2H4(OH)2+2C14H29SO2Cl→C2H4(SO2C14H29)2+2HCl
Industrial Production Methods
On an industrial scale, the production of Ethane, 1,2-bis(tetradecylsulfonyl)- can be achieved through a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the product. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Ethane, 1,2-bis(tetradecylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to sulfonic acids.
Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of sulfonamide or sulfonate esters.
Wissenschaftliche Forschungsanwendungen
Ethane, 1,2-bis(tetradecylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.
Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the formulation of detergents and emulsifiers.
Wirkmechanismus
The mechanism of action of Ethane, 1,2-bis(tetradecylsulfonyl)- is primarily based on its ability to interact with lipid membranes. The long hydrophobic tetradecyl chains allow the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethane, 1,2-bis(dodecylsulfonyl)
- Ethane, 1,2-bis(hexadecylsulfonyl)
- Ethane, 1,2-bis(octadecylsulfonyl)
Comparison
Ethane, 1,2-bis(tetradecylsulfonyl)- is unique due to its specific chain length, which provides an optimal balance between hydrophobicity and hydrophilicity. This balance enhances its ability to act as a surfactant and disrupt lipid membranes more effectively compared to its shorter or longer chain analogs.
Eigenschaften
CAS-Nummer |
73986-94-4 |
|---|---|
Molekularformel |
C30H62O4S2 |
Molekulargewicht |
550.9 g/mol |
IUPAC-Name |
1-(2-tetradecylsulfonylethylsulfonyl)tetradecane |
InChI |
InChI=1S/C30H62O4S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-35(31,32)29-30-36(33,34)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 |
InChI-Schlüssel |
ULYFEXRGTGZLEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCS(=O)(=O)CCS(=O)(=O)CCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


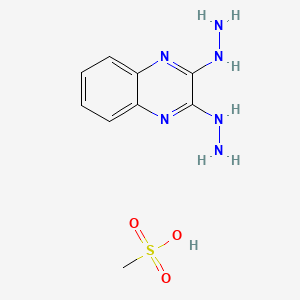
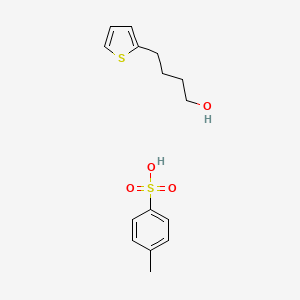
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate](/img/structure/B14444544.png)
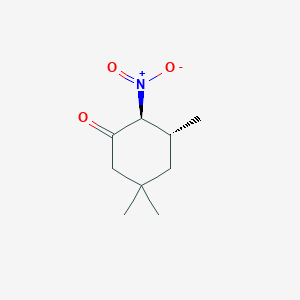
![1-[6-Chloro-6-methyl-5-(phenylsulfanyl)heptan-2-yl]-4-methylbenzene](/img/structure/B14444546.png)
